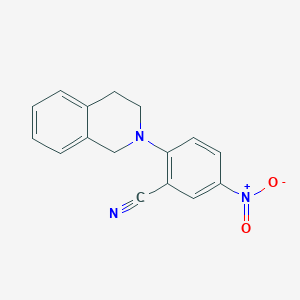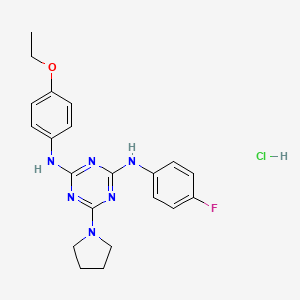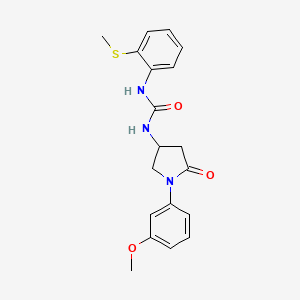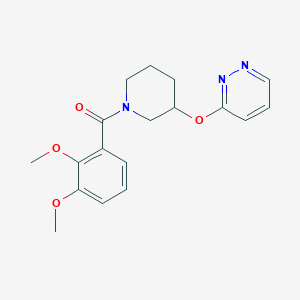
N-(4-amino-3-fluorophenyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H13FN2O2S and a molecular weight of 232.27 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” consists of a sulfonamide group attached to a propane chain, which is further connected to a fluorophenyl group . The exact structure can be confirmed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies .
Chemical Reactions Analysis
Sulfonamides, including “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide”, exhibit a range of chemical reactions. They have been found to have electron-withdrawing capacity, act as a leaving group, and show resistance to nucleophilic α-substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” can be analyzed using various techniques. Density functional theory (DFT) can be used to calculate the molecular structure, electrostatic potential, and frontier molecular orbital of the molecule . This provides references for the analysis of the physical and chemical properties of the molecule.
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
- Study: "Application of Biocatalysis to Drug Metabolism: Preparation of Mammalian Metabolites of a Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Using Actinoplanes missouriensis" (Zmijewski et al., 2006)
- Insight: This study discusses the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. It highlights the significance of biocatalysis in understanding drug metabolism, specifically in generating sufficient amounts of metabolites for structural characterization.
Fuel-Cell Applications
- Study: "Synthesis and Properties of Sulfonated Block Copolymers Having Fluorenyl Groups for Fuel-Cell Applications" (Bae, Miyatake, & Watanabe, 2009)
- Insight: This research explores sulfonated poly(arylene ether sulfone)s block copolymers, demonstrating their potential in fuel-cell applications due to their high proton conductivity and mechanical properties.
Proton Exchange Membranes
- Study: "Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes" (Kim, Robertson, & Guiver, 2008)
- Insight: This paper details the synthesis of new sulfonated side-chain grafting units containing sulfonic acid groups for use in fuel cells. The polymers displayed high proton conductivity, emphasizing their utility as polyelectrolyte membrane materials.
Solubility Modulation
- Study: "Modulating the Solubility of Zwitterionic Poly((3-Methacrylamidopropyl)ammonioalkane Sulfonate)s in Water and Aqueous Salt Solutions Via the Spacer Group Separating the Cationic and the Anionic Moieties" (Hildebrand, Laschewsky, & Wischerhoff, 2016)
- Insight: This study investigates the impact of spacer groups in zwitterionic polyzwitterions on solubility and phase behavior in specific aqueous environments, highlighting the importance of molecular design in solubility modulation.
Fluorophore Incorporation in Proteins
- Study: "A Genetically Encoded Fluorescent Amino Acid" (Summerer et al., 2006)
- Insight: This research introduces a biosynthetic method for incorporating a fluorophore into proteins at specific sites, useful in studying protein structure, dynamics, and interactions.
Wirkmechanismus
While the specific mechanism of action for “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” is not available, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a precursor of folic acid . This inhibits bacterial growth, making sulfonamides effective antibacterial agents.
Eigenschaften
IUPAC Name |
N-(4-amino-3-fluorophenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S/c1-2-5-15(13,14)12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHFXZGGEANPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-fluorophenyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2679768.png)


![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2679775.png)